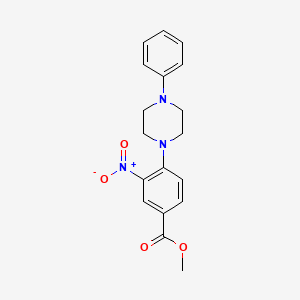

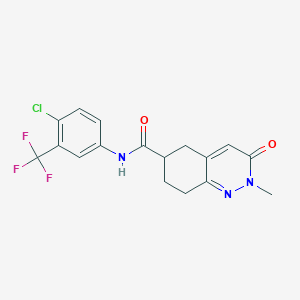

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The compound is related to a family of chemicals that include phenylpiperazine derivatives, which are known for their diverse biological activities. The compound's structure includes a phenylpiperazine moiety linked to a benzoate group, which is further substituted with a nitro group. This structural complexity gives rise to unique physical and chemical properties that have been explored in several studies.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of indenopyrazoles, which are structurally related to phenylpiperazines, was synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process . Another study reported the synthesis of substituted phenylpiperazines by adding benzylamine or methylamine to β-nitrostyrene, followed by reduction and cyclization steps . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate.

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate has been determined using X-ray crystallography. For example, the crystal structure of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate was analyzed, revealing that the piperazine ring adopts a typical chair conformation . Such structural analyses are crucial for understanding the conformational preferences of the piperazine ring in the target compound and can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of related compounds has been studied, providing a basis for understanding the chemical behavior of methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate. For instance, the reagent 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one has been used for the spectrophotometric determination of metal ions, indicating its potential for forming complexes with metals . Additionally, the compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been synthesized and characterized, with its reactivity descriptors studied using DFT calculations . These studies suggest that the nitro and phenylpiperazine groups in the target compound may also influence its reactivity in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate have been analyzed using various spectroscopic and computational techniques. For example, the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one were studied, and comparisons were made with chlorinated and methylated derivatives . Such analyses are essential for predicting the properties of the target compound, including its stability, reactivity, and potential interactions with other molecules.

科学的研究の応用

Molecular Structure and Hydrogen Bonding Patterns

Research by J. Portilla et al. (2007) explored the hydrogen-bonded sheets and chains in similar isomeric compounds, highlighting complex molecular interactions through N-H...N, N-H...O, and C-H...O hydrogen bonds. These findings contribute to our understanding of molecular architectures and the electronic properties of related substances (J. Portilla et al., 2007).

Synthesis and Tuberculostatic Activity

In the realm of pharmaceutical chemistry, H. Foks et al. (2005) utilized a related compound as a substrate in the synthesis of new heterocyclic compounds, investigating their tuberculostatic activity. This research underscores the potential of such compounds in developing treatments against tuberculosis (H. Foks et al., 2005).

Chemical Reactivity and Synthesis

The work by E. Koroleva et al. (2011) focused on synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment, revealing the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (E. Koroleva et al., 2011).

Development of ASA Prodrugs

Research by B. Rolando et al. (2013) into water-soluble nitric-oxide-releasing acetylsalicylic acid (ASA) prodrugs demonstrates the innovative use of related compounds in creating more effective and safer pharmaceuticals. These prodrugs aim to deliver ASA alongside beneficial nitric oxide, highlighting a novel approach to drug design and therapy (B. Rolando et al., 2013).

Antibacterial Applications

Per-Anders Enquist et al. (2012) discovered that derivatives of similar compounds can target both extracellular and intracellular pathogens, showcasing the antibacterial potential of these substances. This study opens avenues for the development of new antibacterial agents against challenging pathogens (Per-Anders Enquist et al., 2012).

Safety And Hazards

特性

IUPAC Name |

methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-25-18(22)14-7-8-16(17(13-14)21(23)24)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKCJHXEKDMDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)

![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505114.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)

![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)

![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)